Product packaging for 4-Oxo-4-phenoxybutanoic acid(Cat. No.:CAS No. 6311-68-8)

4-Oxo-4-phenoxybutanoic acid

Cat. No.: B049103
CAS No.: 6311-68-8
M. Wt: 194.18 g/mol
InChI Key: XISIEQIDFFXZCP-UHFFFAOYSA-N
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Description

4-Oxo-4-phenoxybutanoic acid is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a ketone-carboxylic acid scaffold separated by a methylene unit, terminated by a phenoxy group, making it a versatile bifunctional intermediate. Its primary research application is as a precursor for the synthesis of diverse heterocyclic compounds and complex molecular architectures. Specifically, it is employed in the preparation of gamma-keto acid derivatives and serves as a key starting material for active pharmaceutical ingredients (APIs) and protease inhibitors. The reactive carbonyl and carboxyl groups allow for sequential derivatization, enabling researchers to construct amides, esters, and hydrazides, or to engage in nucleophilic addition reactions. Furthermore, its structure is relevant in studies focusing on enzyme-substrate interactions, particularly with enzymes that recognize phenoxy or gamma-keto acid motifs. Researchers value this compound for its utility in developing novel pharmacophores and probing biochemical pathways, making it an essential reagent for advancing projects in drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B049103 4-Oxo-4-phenoxybutanoic acid CAS No. 6311-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIEQIDFFXZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285923
Record name 4-oxo-4-phenoxybutanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-68-8
Record name NSC43240
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-phenoxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Oxo 4 Phenoxybutanoic Acid

Established Synthetic Routes to 4-Oxo-4-phenoxybutanoic Acid

The synthesis of this compound and its analogs is primarily achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being the most prominent method. This approach constructs the core structure by creating a new carbon-carbon bond between the aromatic phenoxy group and the butanoic acid chain.

Condensation Reactions in the Formation of the Butanoic Acid Chain

The formation of the butanoic acid chain is typically achieved via a condensation reaction where an acylating agent reacts with an aromatic substrate. In the context of 4-oxo-4-arylbutanoic acids, the Friedel-Crafts acylation using succinic anhydride (B1165640) is a well-documented and efficient one-step method to introduce the four-carbon keto-acid chain onto an aromatic ring. orientjchem.orgderpharmachemica.combeilstein-journals.org The reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an electrophilic acylium ion generated from the anhydride. stackexchange.comvedantu.com

The general mechanism involves the activation of succinic anhydride by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to a carbonyl oxygen, which polarizes the C=O bond and facilitates the formation of a highly reactive acylium cation intermediate upon ring opening. stackexchange.com The aromatic compound then attacks this electrophile, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final keto-acid product after aqueous workup. vedantu.com

Incorporation of the Phenoxy Moiety

The distinguishing feature of the target molecule is its phenoxy group. The incorporation of this moiety is accomplished by using diphenyl ether (phenoxybenzene) as the aromatic substrate in a Friedel-Crafts acylation reaction. The ether linkage in diphenyl ether is an activating group, directing the incoming electrophile (the acyl group from succinic anhydride) to the ortho and para positions of one of the phenyl rings. The para-substituted product is typically favored due to reduced steric hindrance.

A closely related synthesis involves the reaction of a phenol (B47542) derivative with succinic anhydride. For instance, (E)-4-(phenyldiazenyl)phenol has been reacted with succinic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form the corresponding butanoic acid derivative. nih.gov This demonstrates the viability of using substituted phenols as substrates for ring-opening acylation with succinic anhydride.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

Reactant 1Reactant 2CatalystProduct
Diphenyl EtherSuccinic AnhydrideAlCl₃ (Lewis Acid)4-Oxo-4-(4-phenoxyphenyl)butanoic acid
(E)-4-(phenyldiazenyl)phenolSuccinic AnhydrideDMAP(E)-4-Oxo-4-(4-(phenyldiazenyl)phenoxy)butanoic acid nih.gov

Utilizing Succinic Anhydride in Related Oxo Acid Synthesis

Succinic anhydride is a cornerstone reagent for the synthesis of a wide array of 4-oxo-4-arylbutanoic acids. beilstein-journals.org Its symmetrical, cyclic structure makes it an ideal precursor for introducing the succinoyl group onto aromatic rings. The Friedel-Crafts reaction between benzene (B151609) and succinic anhydride, catalyzed by anhydrous aluminum chloride, is a classic and frequently cited method for producing 4-oxo-4-phenylbutanoic acid. orientjchem.orgderpharmachemica.com This reaction underscores the utility and general applicability of succinic anhydride in creating keto-acids.

The versatility of this method is further highlighted by its use under various conditions, including solvent-free mechanochemical processes, which represent a more environmentally benign approach to this industrially significant reaction. beilstein-journals.orgnih.gov The reactivity of succinic anhydride in these reactions allows for the synthesis of precursors for numerous fine chemicals and pharmaceuticals. beilstein-journals.org

Functional Group Modifications and Derivatization Strategies

The chemical architecture of this compound features two key reactive sites: the carboxylic acid and the ketone. The carboxylic acid moiety, in particular, is a versatile handle for a variety of chemical modifications, including esterification and amidation, enabling its conjugation to other molecules. smolecule.com

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into an ester. This transformation is typically accomplished through several standard methods. One of the most common is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product. masterorganicchemistry.com For example, the related compound 4-oxo-4-phenylbutyric acid can be converted to its butyl ester. nih.gov

Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid, allowing it to react with an alcohol at room temperature. nih.gov

Table 2: Common Esterification Methods

MethodReagentsConditionsDescription
Fischer EsterificationAlcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Heat, often with water removalEquilibrium-driven reaction suitable for simple alcohols. masterorganicchemistry.com
Coupling Agent-MediatedAlcohol (ROH), EDC, DMAPRoom TemperatureMild conditions, suitable for complex or sensitive substrates. nih.gov

Amidation Reactions for Amine Conjugation

The conversion of the carboxylic acid to an amide is a fundamental transformation for conjugating this compound to amine-containing molecules, including amino acids and peptides. This reaction is pivotal in medicinal chemistry and materials science.

Direct reaction between the carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the reaction is almost universally carried out by first activating the carboxyl group. Carbodiimide-based coupling agents, such as EDC or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for this purpose. google.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com This methodology is the foundation of solid-phase peptide synthesis, where carboxylic acids are sequentially coupled to a growing peptide chain. google.com

A specific example includes the reaction of a butanoic acid derivative with 4-ethynylaniline (B84093) using EDC and DMAP in dichloromethane (B109758) to yield the corresponding amide. nih.gov

Table 3: Reagents for Amide Bond Formation

Coupling AgentAdditiveTypical SolventApplication
EDCDMAPDichloromethane (DCM)General amide synthesis. nih.gov
DCC / EDCHOBtDimethylformamide (DMF), DCMPeptide synthesis, minimizing racemization. google.com

Nucleophilic Substitution Reactions Involving the Phenoxy Group in Pyrimidine (B1678525) Derivatives

The phenoxy group attached to a pyrimidine ring can participate in nucleophilic substitution reactions. This reactivity is often influenced by the electronic nature of the pyrimidine ring system. For instance, in derivatives like 4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid, the electron-withdrawing character of the carbonyl group within the pyrimidine ring can activate the phenoxy group towards substitution. smolecule.com

The synthesis of complex heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines, can also involve reactions at positions that would ultimately influence a phenoxy substituent. nih.gov While not a direct substitution of the phenoxy group itself, the formation of the core pyrimidine structure is a critical precursor. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives involves the condensation of a 2,6-diamino-3H-pyrimidin-4-one with α-bromomethylketones. nih.gov In a broader context, nucleophilic substitution is a key strategy for creating various thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net

Table 1: Synthesis of Pyrimidine Derivatives

Reactant 1Reactant 2ProductReaction Type
Phenolic compoundsButanoic acid derivatives4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acidCondensation
Aldehydes or KetonesUrea (B33335) or ThioureaDihydropyrimidine (B8664642) ringCyclization
2,6-diamino-3H-pyrimidin-4-oneα-bromomethylketones2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidinesCondensation

Solid-Phase Functionalization Methodologies Incorporating this compound

Solid-phase synthesis provides an efficient method for the construction of complex molecules like peptides and other oligomers, and this compound has been utilized in such methodologies. ucl.ac.uk Specifically, it can be employed in solid-phase peptide synthesis (SPPS) to introduce a phenyl ester terminating group onto a peptide chain. sci-hub.sesci-hub.se

In one application, this compound was coupled to a cholesteryl-peptide, which was assembled on a solid support resin. sci-hub.sesci-hub.se The coupling was achieved using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a standard coupling reagent in peptide synthesis. sci-hub.sesci-hub.se Following the coupling reaction, the entire functionalized peptide was cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. sci-hub.sesci-hub.se This process yielded a phenyl ester-terminated cholesteryl-peptide, demonstrating the utility of this compound as a functionalizing agent in solid-phase synthesis. sci-hub.sesci-hub.se

For incorporation into peptide backbones during SPPS, derivatives of the parent compound are often required. An example is (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-phenoxybutanoic acid, which is protected with an Fmoc group, a common protecting group strategy in solid-phase peptide synthesis. ucl.ac.uk This allows for the sequential addition of amino acids to build a desired peptide sequence on the solid support. ucl.ac.uk

Table 2: Solid-Phase Synthesis Application

Reagent/SubstratePurpose/ReactionResultReference
This compoundCoupling to a resin-bound cholesteryl-peptidePhenyl ester-terminated peptide sci-hub.se, sci-hub.se
HBTU (Coupling Agent)To facilitate the amide bond formation in SPPSEfficient coupling of the acid to the peptide sci-hub.se, sci-hub.se
TFA/Triethylsilane/H₂OCleavage cocktailRelease of the final functionalized peptide from the resin sci-hub.se, sci-hub.se
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-phenoxybutanoic acidFmoc-protected building block for SPPSIncorporation into a growing peptide chain ucl.ac.uk

Compound Index

Chemical Reactivity and Mechanistic Interpretations of 4 Oxo Butanoic Acid Systems

Reaction Profiles of the Ketone and Carboxylic Acid Functionalities

In 4-oxo-butanoic acid systems, such as 4-oxo-4-phenylbutanoic acid, the molecule possesses two distinct functional groups: a ketone (carbonyl group) and a carboxylic acid. derpharmachemica.com Their reactivities are influenced by their spatial separation by two methylene (B1212753) carbons, which means they largely exhibit their characteristic properties without significant direct electronic influence from each other. derpharmachemica.com

The ketone functionality is characterized by the polar carbonyl group (C=O), where the carbon atom is electrophilic and the oxygen is nucleophilic. ncert.nic.inlibretexts.org This makes the carbonyl carbon susceptible to attack by nucleophiles. ncert.nic.in A key aspect of the ketone's reactivity in these systems, particularly in acidic conditions, is its ability to form an enol. The acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) is increased due to the electron-withdrawing effect of the carbonyl group, facilitating enolization, which is a crucial step in many oxidation reactions. ncert.nic.inorientjchem.org

The carboxylic acid functionality (-COOH) confers acidic properties to the molecule. pearson.com It can be deprotonated by bases to form a carboxylate salt. The primary reactions associated with this group in the context of the studies on 4-oxo-4-phenylbutanoic acid involve its stability during oxidation reactions that cleave the molecule. In the oxidation of 4-oxo-4-phenylbutanoic acid by various chromium(VI) reagents, the ultimate product identified is benzoic acid, indicating a cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon. derpharmachemica.comscholarsresearchlibrary.com

Kinetic and Thermodynamic Investigations on Related 4-Oxo-4-phenyl Butanoic Acids

Kinetic and thermodynamic studies on 4-oxo-4-phenylbutanoic acid, often referred to simply as 4-oxo acid in the literature, provide deep insights into its reaction mechanisms, particularly in oxidation processes.

The oxidation of 4-oxo-4-phenylbutanoic acid has been extensively studied using various oxidants like Tripropylammonium fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC). derpharmachemica.comscholarsresearchlibrary.comasianpubs.org These studies are typically conducted under pseudo-first-order conditions, with a large excess of the 4-oxo acid compared to the oxidant. orientjchem.org

Kinetic investigations consistently show that the reaction is first order with respect to the oxidant (e.g., TriPAFC, BIFC), first order with respect to the 4-oxo-4-phenylbutanoic acid, and first order with respect to the hydrogen ion concentration [H⁺]. derpharmachemica.comscholarsresearchlibrary.comresearchgate.net This is confirmed by the linearity of plots such as log [oxidant] versus time, and log k_obs versus log [4-oxo acid] or log [H⁺], which yield slopes close to one. orientjchem.orgscholarsresearchlibrary.com The rate of enolization, as determined by bromination, is found to be greater than the rate of oxidation. orientjchem.org The stoichiometry between the oxidant (TriPAFC or BIFC) and 4-oxo-4-phenylbutanoic acid is consistently found to be 1:1. orientjchem.orgscholarsresearchlibrary.com

Table 1: Reaction Order in the Oxidation of 4-Oxo-4-phenylbutanoic Acid

Reactant Oxidant System Order of Reaction Reference
Oxidant (TriPAFC, BIFC) TriPAFC, BIFC First derpharmachemica.comscholarsresearchlibrary.com
4-Oxo-4-phenylbutanoic acid TriPAFC, BIFC First derpharmachemica.comscholarsresearchlibrary.com
Hydrogen Ion [H⁺] TriPAFC, BIFC First derpharmachemica.comscholarsresearchlibrary.comresearchgate.net

The polarity of the solvent medium significantly affects the rate of oxidation of 4-oxo-4-phenylbutanoic acid. Studies conducted in binary mixtures of acetic acid and water reveal that the reaction rate increases markedly as the proportion of acetic acid in the solvent mixture increases. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com This corresponds to a decrease in the dielectric constant (D) of the medium.

A plot of the logarithm of the rate constant (log k₁) against the inverse of the dielectric constant (1/D) yields a straight line with a positive slope. derpharmachemica.comorientjchem.org This linear relationship suggests an interaction between a positive ion and a dipolar molecule or a dipole-dipole interaction between the oxidant and the substrate. derpharmachemica.com The enhanced rate at lower dielectric constants is attributed to the facilitated formation of the protonated oxidant (e.g., TriPAFCH⁺) and increased enolisation of the keto-acid. orientjchem.org

Table 2: Effect of Solvent Composition on the Rate of Oxidation of 4-Oxo-4-phenylbutanoic Acid by TriPAFC at 303 K

% Acetic Acid - % Water (v/v) Dielectric Constant (D) k₁ x 10³ (s⁻¹)
30 - 70 50.84 1.15
40 - 60 44.58 1.56
50 - 50 38.32 2.18
60 - 40 32.06 3.12
70 - 30 25.80 4.65

Data derived from studies on TriPAFC oxidation. derpharmachemica.com

The oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents can be effectively catalyzed by chelating agents such as picolinic acid (PA) and 1,10-phenanthroline (B135089) (phen). derpharmachemica.comscholarsresearchlibrary.com Kinetic studies demonstrate that the rate of oxidation increases linearly with an increase in the concentration of the catalyst. derpharmachemica.comscholarsresearchlibrary.com

For instance, in the oxidation by Tripropylammonium fluorochromate (TriPAFC), the presence of picolinic acid enhances the reaction rate. derpharmachemica.com Similarly, 1,10-phenanthroline catalyzes the oxidation of the same substrate by Benzimidazolium fluorochromate (BIFC). scholarsresearchlibrary.com The catalytic action is proposed to involve the formation of a complex between the oxidant and the catalyst, which is a more potent oxidizing agent.

Table 3: Effect of Picolinic Acid (PA) Concentration on the Rate of Oxidation of 4-Oxo-4-phenylbutanoic Acid by TriPAFC at 303 K

[PA] x 10³ (mol dm⁻³) k_obs x 10⁴ (s⁻¹)
0.0 2.18
2.0 3.75
4.0 5.32
6.0 6.89
8.0 8.46

Data derived from studies on TriPAFC oxidation. derpharmachemica.com

Based on the kinetic and product analysis data, a consistent mechanism has been proposed for the acid-catalyzed oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents. derpharmachemica.comorientjchem.org

Protonation of Oxidant : In the acidic medium, the oxidant (e.g., TriPAFC) is first protonated to form a stronger, more electrophilic oxidizing species. orientjchem.org

Enolization of Substrate : The 4-oxo-4-phenylbutanoic acid undergoes acid-catalyzed enolization to form the more reactive enol tautomer. orientjchem.org

Complex Formation and Attack : The protonated oxidant attacks the enol form of the acid to form a transient intermediate complex.

Rate-Determining Step : This intermediate then decomposes in a slow, rate-determining step, involving a two-electron transfer, to yield the final products. scholarsresearchlibrary.com The final oxidation product is consistently identified as benzoic acid. derpharmachemica.comscholarsresearchlibrary.com

Key experimental observations support this mechanism:

No Free Radicals : The reaction does not induce the polymerization of acrylonitrile, indicating that the reaction does not proceed via a free-radical pathway. orientjchem.orgzenodo.org

Cr(IV) Intermediate : The rate of oxidation by Cr(VI) reagents is retarded by the addition of Mn(II) ions. orientjchem.orgscholarsresearchlibrary.com This suggests the involvement of a Cr(IV) intermediate. Mn(II) reduces the formed Cr(IV) to Cr(III), thus slowing the reaction, and confirming a two-electron transfer process. orientjchem.orgscholarsresearchlibrary.com

The influence of temperature on the reaction rates has been analyzed to determine the activation parameters for the oxidation of 4-oxo-4-phenylbutanoic acid. By measuring the second-order rate constants (k₂) at different temperatures (typically in the range of 298-313 K), the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡) have beencalculated using the Eyring relationship. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com The linearity of the Arrhenius plot (log k₂ versus 1/T) confirms the validity of these calculations. derpharmachemica.comorientjchem.org

The calculated negative entropy of activation (ΔS‡) values support the proposed mechanism. orientjchem.org A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a constrained intermediate complex during the reaction. orientjchem.org

Table 4: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid by TriPAFC in 50% Acetic Acid-Water Medium

Parameter Value
Enthalpy of Activation (ΔH‡) 59.8 kJ mol⁻¹
Entropy of Activation (ΔS‡) -98.3 J K⁻¹ mol⁻¹
Free Energy of Activation (ΔG‡) at 303 K 89.6 kJ mol⁻¹

Data derived from studies on TriPAFC oxidation in the presence of picolinic acid. derpharmachemica.com

Reduction Reactions of the Ketone Moiety in Related Oxo Acids

The carbonyl group within oxo acids, such as 4-oxo-4-phenoxybutanoic acid, is susceptible to reduction, a fundamental transformation in organic chemistry that converts the ketone into a secondary alcohol. This reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Commonly employed reducing agents for this purpose include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). science-revision.co.ukchemistrysteps.comlibretexts.orgncert.nic.in Both reagents function as a source of hydride ions (H⁻). science-revision.co.ukchemistrysteps.com The mechanism involves the attack of the hydride on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is subsequently protonated, typically by the addition of a dilute acid or water in a second step, to yield the final secondary alcohol product. science-revision.co.ukncert.nic.inlibretexts.org

Lithium aluminium hydride is a significantly more potent reducing agent than sodium borohydride and reacts violently with water and other protic solvents. libretexts.org Consequently, LiAlH₄ reductions are carried out in anhydrous ethereal solvents, with a separate aqueous workup step. Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. libretexts.org

The general mechanism for the reduction of a ketone to a secondary alcohol is a two-step process:

Nucleophilic attack: The hydride ion (H⁻) from the reducing agent attacks the partially positive carbon atom of the carbonyl group. This breaks the pi bond of the C=O group, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate. science-revision.co.uklibretexts.orgncert.nic.in

Protonation: The negatively charged alkoxide ion is protonated by a proton source (like water or acid) to give the secondary alcohol. science-revision.co.uklibretexts.orglibretexts.org

Another method for the reduction of ketones is catalytic hydrogenation. This process involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, platinum, or palladium. science-revision.co.ukncert.nic.in While effective, this method is less selective than using hydride reagents and can also reduce other unsaturated functional groups, such as carbon-carbon double bonds, if present in the molecule. science-revision.co.uk

Reducing AgentFormulaReactivityTypical SolventsNotes
Sodium BorohydrideNaBH₄Mild and SelectiveWater, Alcohols (Methanol, Ethanol)Reduces aldehydes and ketones.
Lithium Aluminium HydrideLiAlH₄Strong and Non-selectiveEthers (e.g., Diethyl ether, THF)Reduces a wide range of carbonyl compounds; reacts violently with water. libretexts.org
Catalytic HydrogenationH₂/Metal Catalyst (Ni, Pt, Pd)Non-selectiveVaries with substrate and catalystReduces other sites of unsaturation (e.g., C=C bonds). science-revision.co.uk

Enolization Kinetics and its Role in Reactivity

Keto-enol tautomerism is a critical equilibrium in carbonyl chemistry that significantly influences the reactivity of oxo acids. The process involves the interconversion of the keto form (containing the C=O bond) and the enol form (containing a C=C bond and an adjacent hydroxyl group). For most simple ketones, the equilibrium heavily favors the keto form.

The enol form, however, is a key nucleophilic intermediate. libretexts.org The presence of the C=C double bond in the enol makes the α-carbon (the carbon atom adjacent to the carbonyl group) nucleophilic, allowing it to react with various electrophiles. libretexts.org This reactivity is fundamental to reactions such as α-halogenation and aldol (B89426) condensations. masterorganicchemistry.com

Kinetic studies on the related compound, 4-oxo-4-phenylbutanoic acid, have provided insights into the dynamics of enolization. The rate of enolization is a crucial factor in its oxidation reactions. derpharmachemica.comorientjchem.org Research indicates that the enolization of 4-oxo-4-phenylbutanoic acid is often the rate-determining step in certain oxidation reactions. derpharmachemica.comorientjchem.org The bromination of 4-oxo-4-phenylbutanoic acid, for example, is first-order with respect to the substrate and H⁺ ions, but zero-order with respect to bromine, suggesting that the rate-limiting step is the formation of the enol. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com

The process of enolization can be catalyzed by both acids and bases. vanderbilt.edu In acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens and facilitates the formation of the enol. masterorganicchemistry.com The rate of enolization is found to be greater than the rate of oxidation in studies involving 4-oxo-4-phenylbutanoic acid. derpharmachemica.comorientjchem.org

Kinetic data from oxidation studies of 4-oxo-4-phenylbutanoic acid highlight the factors influencing its reactivity, which is linked to enolization.

ReactantOrder of ReactionCatalystObservation
4-oxo-4-phenylbutanoic acidFirstH⁺The reaction rate is directly proportional to the concentration of the oxo acid. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com
Oxidant (e.g., TriPAFC, BIFC)First-The reaction rate is directly proportional to the concentration of the oxidant. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com
H⁺ ionsFirst-The reaction is acid-catalyzed, with the rate increasing with H⁺ concentration, which facilitates enolization. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com
Bromine (in bromination)ZeroH⁺The rate is independent of the bromine concentration, indicating enol formation is the slow step. derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com

Design, Synthesis, and Structural Characterization of 4 Oxo 4 Phenoxybutanoic Acid Derivatives

Rational Design Principles for Modifying the 4-Oxo-4-phenoxybutanoic Acid Scaffold

The modification of the this compound structure is guided by rational design principles aimed at optimizing its interaction with biological targets or tuning its physicochemical properties. The core scaffold contains three primary regions for modification: the phenoxy ring, the carbonyl group, and the carboxylic acid moiety.

Phenoxy Ring Substitution: Introducing substituents onto the phenyl ring is a common strategy to modulate electronic and steric properties. Electron-donating or electron-withdrawing groups can alter the reactivity of the adjacent carbonyl group and influence intermolecular interactions, such as pi-stacking or hydrogen bonding, with biological receptors. For example, in related aryldiketo acids (ADKs), varying the substitution pattern on the aryl ring was used to systematically change the torsion angle between the ring and the keto group, which in turn affects the molecule's redox properties and potential biological activity.

Modification of the Butanoic Acid Chain: The four-carbon chain provides conformational flexibility. Its length and rigidity can be altered to achieve a better fit within a target's binding pocket. The ketone and carboxylic acid groups are crucial for interactions, often acting as key pharmacophores that chelate metal ions in enzyme active sites, as seen in HIV-1 integrase inhibitors which feature a similar dioxobutanoic acid moiety. nih.gov

Carboxylic Acid Bioisosteres: The terminal carboxylic acid is often a key feature for target binding but can lead to poor pharmacokinetic properties. Replacing it with bioisosteres—functional groups with similar steric and electronic properties, such as tetrazoles or hydroxamic acids—is a standard medicinal chemistry approach to improve cell permeability and metabolic stability while retaining the desired biological activity.

Synthesis of Pyrimidine-Containing this compound Derivatives

The keto-acid functionality of the this compound scaffold makes it an ideal precursor for the synthesis of various heterocyclic derivatives, including pyrimidines. Pyrimidine (B1678525) rings are prevalent in biologically active molecules and approved drugs. mdpi.com The synthesis typically involves a condensation reaction between the β-dicarbonyl-like unit of the keto acid (or its ester derivative) and a dinucleophilic reagent like urea (B33335), thiourea, or guanidine (B92328).

A general strategy involves the reaction of a this compound ester with a suitable amidine or guanidine derivative in the presence of a base. The reaction proceeds via initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring. Various substituted pyrimidines can be synthesized by choosing appropriately substituted starting materials. nih.govnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
4-Oxo-4-phenoxybutanoate EsterUreaBase (e.g., EtONa), Ethanol, Reflux2-Hydroxypyrimidine derivative
4-Oxo-4-phenoxybutanoate EsterThioureaBase (e.g., EtONa), Ethanol, Reflux2-Mercaptopyrimidine derivative
4-Oxo-4-phenoxybutanoate EsterGuanidineBase (e.g., EtONa), Ethanol, Reflux2-Aminopyrimidine derivative

The formation of a dihydropyrimidine (B8664642) moiety from a β-ketoester is famously achieved through the Biginelli reaction. nih.gov This one-pot, multi-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). To apply this to the this compound scaffold, the corresponding β-ketoester derivative would be required.

The general mechanism for forming a dihydropyrimidine is as follows:

Aldehyde-Urea Condensation: An aldehyde reacts with urea to form an acyliminium ion intermediate.

Nucleophilic Addition: The enolate of the β-dicarbonyl compound (in this case, a derivative of this compound) adds to the iminium ion.

Cyclization and Dehydration: The free amino group of the urea moiety then attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the stable dihydropyrimidine ring. nih.gov

This reaction allows for the introduction of diversity at multiple positions of the resulting dihydropyrimidine ring by simply varying the aldehyde and β-ketoester components used in the synthesis. nih.gov

Synthesis of Other Alkyl- and Aryl-Substituted 4-Oxo-Butanoic Acid Derivatives

The foundational method for synthesizing 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation. wikipedia.org This reaction involves treating an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). mdpi.comorientjchem.org For the synthesis of this compound itself, phenoxybenzene (diphenyl ether) or a protected phenol (B47542) would be acylated with succinic anhydride. To create derivatives with substitutions on the phenoxy ring, the appropriately substituted phenol derivative is used as the starting material.

General Reaction: Substituted Phenol Derivative + Succinic Anhydride --(AlCl₃)--> Substituted this compound

Once the core scaffold is formed, further modifications can be made. The methylene (B1212753) groups in the butanoic acid chain can be functionalized, for instance, via α-bromination followed by nucleophilic substitution. The aromatic ring can undergo further electrophilic substitution if its existing groups are directing and activating. The versatility of the core structure is also demonstrated by its use as a precursor for more complex molecules, such as 2-indol-3-yl-4-oxo-4-phenylbutanoic acid, which is synthesized from indole (B1671886) and a derivative of the parent acid. vulcanchem.com

Aryl PrecursorAcylating AgentProductReference
Benzene (B151609)Succinic Anhydride4-Oxo-4-phenylbutanoic acid mdpi.com
TolueneSuccinic Anhydride4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org
Indoletrans-3-Benzoylacrylic acid2-Indol-3-yl-4-oxo-4-phenylbutanoic acid vulcanchem.com

Isotopic Labeling Techniques in Related Oxo Acid Synthesis

Isotopic labeling is a crucial technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.org In the context of this compound and its derivatives, isotopes such as ¹³C, ¹⁴C, ²H (Deuterium), or ¹⁷O can be incorporated at specific positions.

Methods for Isotopic Labeling:

Labeling the Butanoic Acid Chain: The most straightforward method is to use an isotopically labeled precursor in the initial synthesis. For instance, employing commercially available ¹³C-labeled succinic anhydride (e.g., succinic-1,4-¹³C₂ acid) in the Friedel-Crafts acylation will result in the this compound product with ¹³C atoms at the C1 (carboxyl) and C4 (keto) positions. rsc.org This places the label in a metabolically stable part of the backbone.

Labeling the Carboxylic Acid Group: Selective labeling of the oxygen atoms in the carboxylic acid group can be achieved through acid-catalyzed oxygen exchange. This involves treating the final compound with water enriched in heavy oxygen isotopes (H₂¹⁷O or H₂¹⁸O). chemrxiv.org This method is particularly useful for biophysical studies using techniques like ¹⁷O NMR spectroscopy.

Labeling the Phenoxy Ring: Incorporating isotopes into the aromatic ring typically requires starting with a labeled precursor, such as a ¹³C- or ²H-labeled phenol derivative, prior to the Friedel-Crafts reaction.

These labeling strategies provide powerful tools for researchers to study the molecule's behavior in complex chemical and biological systems. nih.gov

Labeling PositionIsotopeMethodLabeled Precursor
Butanoic Acid Chain (C1 & C4)¹³C or ¹⁴CFriedel-Crafts AcylationIsotopically labeled Succinic Anhydride
Carboxylic Acid Oxygens¹⁷O or ¹⁸OAcid-Catalyzed ExchangeH₂¹⁷O or H₂¹⁸O
Phenoxy Ring¹³C or ²HFriedel-Crafts AcylationIsotopically labeled Phenol derivative

Computational and Theoretical Studies of 4 Oxo 4 Phenoxybutanoic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-oxo-4-phenoxybutanoic acid. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Studies on analogous compounds, such as 2,4-dioxo-4-phenylbutanoic acid, demonstrate how DFT can be used to analyze structural and electronic properties. researchgate.net For this compound, such calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, a variety of electronic properties can be determined.

Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets like proteins and enzymes.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, lone pairs, and charge delocalization within the molecule, helping to understand intramolecular interactions such as hydrogen bonding. researchgate.net

Reactivity Descriptors: Based on the electronic properties, global reactivity descriptors like chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net

These theoretical approaches can predict how modifications to the phenoxy or butanoic acid moieties would alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses significant flexibility due to its rotatable single bonds. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

While methods like X-ray crystallography can reveal the conformation in a solid state, as shown for analogues like 4-oxo-4-phenylbutanoic acid mdpi.com, the behavior in a solution (as in a biological system) can be different. Computational techniques are essential for exploring this conformational landscape. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for this purpose. An MD simulation calculates the motion of every atom in the molecule over time, based on a given force field, providing a dynamic view of its behavior. nih.govmdpi.com For this compound, an MD simulation can:

Reveal the preferred conformations in different environments (e.g., in water versus a non-polar solvent).

Show how the molecule flexes and changes shape over time.

Identify stable intramolecular hydrogen bonds that might influence its conformation.

Simulate how it interacts with other molecules, such as water or biological macromolecules.

Ab initio molecular dynamics (AIMD) can provide an even more accurate description by calculating the forces from electronic structure theory on the fly, which is particularly useful for understanding how intermolecular interactions in a condensed phase can stabilize certain conformers. nih.gov The results of these simulations are crucial for understanding how the molecule might fit into the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to establish a mathematical or qualitative link between the chemical structure of a series of compounds and their biological activity. wikipedia.orgscienceforecastoa.com

SAR is a qualitative approach. For a series of this compound analogues, SAR would involve systematically modifying parts of the molecule (e.g., adding substituents to the phenyl ring) and observing the effect on a specific biological activity. This helps identify which chemical groups are important for the desired effect. creative-biolabs.com

QSAR takes this a step further by creating a mathematical model. wikipedia.org The process involves:

Data Set: A series of analogous compounds with experimentally measured biological activity (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can represent various properties:

Physicochemical: LogP (lipophilicity), molecular weight, polar surface area (TPSA).

Electronic: Dipole moment, atomic charges (from quantum calculations).

Topological: Descriptors of molecular shape and branching.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates the descriptors with the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure it is statistically robust and can accurately predict the activity of new, untested compounds.

For example, a QSAR study on 2-phenoxy-N-phenylacetamide derivatives, which are structurally related to the target compound, successfully identified key descriptors like the SssNHE-index (an electrotopological state index), slogp (a calculated logP), and atom-type E-state indices (T_O_N_1, T_2_Cl_1) that correlate with inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). nih.gov A similar approach could be applied to this compound derivatives to guide the design of more potent analogues.

QSAR Descriptor Type Examples Information Provided
Physicochemical LogP, Molar Refractivity, Polar Surface Area (TPSA)Lipophilicity, molecular size, polarity
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesElectron distribution, reactivity, polar interactions
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular shape, size, and degree of branching
3D Descriptors Molecular Interaction Fields (from CoMFA/CoMSIA)Steric, electrostatic, and hydrophobic properties in 3D space

In Silico Assessment of Pharmacokinetic Properties (ADME) for Phenoxy Acid Derivatives

Before a compound can be an effective drug, it must have suitable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development.

For drugs targeting the brain, the ability to cross the Blood-Brain Barrier (BBB) is critical. arxiv.org Predictive models for CNS permeability estimate this ability based on the molecule's physicochemical properties. The most common metric is logBB, the logarithm of the ratio of the drug's concentration in the brain to that in the blood. nih.gov

In silico models for BBB permeability are often built using QSAR-like approaches, correlating logBB values with molecular descriptors for a large set of known compounds. researchgate.net Key descriptors that are known to influence BBB penetration include:

Molecular Weight: Lower molecular weight (< 400-500 Da) is generally favored.

Lipophilicity (LogP): An optimal range of lipophilicity is required; too high or too low can hinder permeability.

Topological Polar Surface Area (TPSA): Lower TPSA is associated with better BBB penetration.

Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are generally preferred. arxiv.org

P-glycoprotein (P-gp) Efflux: Models may also predict if a compound is a substrate for efflux pumps like P-gp, which actively transport substances out of the brain. nih.gov

By calculating these descriptors for this compound, its potential to cross the BBB can be estimated, providing crucial information if it were being considered for a neurotherapeutic application. nih.gov

Property Favorable for CNS Permeability Rationale
Molecular Weight < 400 DaSmaller molecules can more easily pass through tight junctions. arxiv.org
LogP 1.5 - 3.5Balances solubility in aqueous blood and lipid cell membranes.
TPSA < 70-90 ŲLower polarity reduces the energy penalty for desolvation to enter the lipid barrier.
Hydrogen Bond Donors ≤ 3Fewer hydrogen bonds reduce interactions with water, facilitating membrane crossing.
Hydrogen Bond Acceptors ≤ 7Fewer hydrogen bonds reduce interactions with water, facilitating membrane crossing.
P-gp Substrate NoAvoids active removal from the central nervous system. nih.gov

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to cross membranes and interact with its target. High plasma protein binding (PPB) can limit a drug's efficacy. In silico models can predict the extent of PPB. researchgate.net These models are typically QSAR-based, using descriptors that capture a molecule's lipophilicity and electronic features to predict the percentage of the compound that will be bound to plasma proteins. For this compound, a high predicted PPB might suggest that modifications are needed to increase the free fraction and improve its potential bioavailability.

Binding Affinity Prediction and Molecular Docking Studies (e.g., Peroxisome Proliferator-Activated Receptors Antagonists)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This helps to understand and predict the binding mode and affinity between the ligand and its target.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are important drug targets for metabolic diseases. mdpi.comnih.gov If this compound were being investigated as a potential PPAR antagonist, molecular docking would be a key step.

The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the PPAR protein (often from a crystal structure) and generating a 3D conformation of the this compound molecule.

Docking Simulation: Using a docking algorithm to systematically place the ligand in the binding site of the receptor in many different orientations and conformations.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding site.

These studies can reveal whether the molecule fits well into the target's binding pocket and can form stable interactions, suggesting it may be an effective binder. The results can also guide the design of new analogues with improved binding affinity by suggesting modifications that would enhance these key interactions. mdpi.com

Advanced Applications and Pharmacological Investigations of 4 Oxo 4 Phenoxybutanoic Acid Derivatives

Medicinal Chemistry Applications.

The therapeutic potential of 4-oxo-4-phenoxybutanoic acid derivatives has been extensively explored in various domains of medicinal chemistry. The inherent chemical tractability of the scaffold allows for systematic modifications, enabling the fine-tuning of pharmacological activities and the development of compounds with improved potency and selectivity.

Enzyme Inhibition Studies (e.g., Kynurenine 3-Hydroxylase Inhibition by 4-Phenyl-4-oxo-butanoic Acid Derivatives).nih.govcapes.gov.brgoogle.com

Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as potent inhibitors of kynurenine 3-hydroxylase (kynurenine 3-monooxygenase), an enzyme implicated in the metabolic pathway of tryptophan. nih.govcapes.gov.br The inhibition of this enzyme is a key therapeutic strategy for neurodegenerative diseases, as it can prevent the formation of neurotoxic metabolites. google.comnih.gov

A structure-activity relationship (SAR) study of the benzoylalanine side-chain of a lead compound led to the development of a new class of inhibitors. nih.gov Among these, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid were found to be particularly effective. nih.gov

CompoundSubstitution PatternInhibitory Activity (IC50)
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid3,4-dichloro substitution on the phenyl ring and a hydroxyl group at the 2-position of the butanoic acid chainData not specified in the provided text
2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid3,4-dichloro substitution on the phenyl ring and a benzyl group at the 2-position of the butanoic acid chainData not specified in the provided text

Receptor Ligand Development (e.g., Endothelin Receptor Antagonists, Gamma-Hydroxybutyrate Receptor Ligands).acs.orgacs.orgnih.govnih.govresearchgate.net

The 4-phenoxybutanoic acid scaffold has been instrumental in the development of selective endothelin A (ETA) receptor antagonists. acs.orgacs.orgnih.gov These antagonists are being investigated for the treatment of diseases where endothelin plays a pathophysiological role, such as hypertension and atherosclerosis. nih.gov Through the development of a pharmacophore model, two series of nonpeptide ETA receptor antagonists were merged into a single class of 4-phenoxybutanoic acid derivatives. acs.orgnih.gov Optimization of this series led to the discovery of (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, a compound with low-nanomolar binding to the ETA receptor and over 1000-fold selectivity over the ETB receptor. nih.gov

Another series of phenoxybutanoic acid derivatives with benzoheterocycles also demonstrated significant antagonistic activity against the endothelin-1 induced contraction of rat thoracic aortic rings. nih.gov

CompoundKey Structural FeaturesReceptor Binding/ActivitySelectivity
(R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acidCyano and 3-pyridylmethoxy substitutions on the phenoxy group, 2-methylphenyl substitution at the 4-positionIC50 of 5.0 nM at the rat ETA receptor>1000-fold selectivity over the ETB receptor
Compound 6e (from study)Benzoheterocycle substitutionSelective ETA antagonist with a nanomolar IC50Data not specified in the provided text

Regarding gamma-hydroxybutyrate (GHB) receptor ligands, a comprehensive review of the provided search results did not yield any specific examples of this compound derivatives being developed for this purpose.

Evaluation of Antimicrobial Activity of Pyrimidine-Containing Derivatives.mdpi.comnih.govekb.eg

The incorporation of a pyrimidine (B1678525) ring into the 4-oxo-4-arylbutanoic acid backbone has been a successful strategy for developing compounds with significant antimicrobial properties. These derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal species. mdpi.comnih.gov

In one study, heterocyclic compounds were prepared from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. Several of the resulting derivatives, including pyridazinone and chloropyridazine derivatives, exhibited high to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Another study focused on the synthesis of novel pyrimidine and pyrimidopyrimidine analogs from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile. A number of these compounds demonstrated strong antimicrobial effects against all tested microorganisms when compared to reference drugs. nih.gov

Compound ClassBacterial Strains TestedAntifungal Strains TestedObserved Activity
Derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acidGram-positive and Gram-negative strainsNot specifiedCompounds 3, 10, and 12a showed high activity against Gram-positive strains. Compounds 6, 10, 12a, and 17 showed high activity against Gram-negative strains.
Pyrimidine and pyrimidopyrimidine analogsStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative)Candida albicans, Aspergillus flavusCompounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited strong antimicrobial effects against all tested microorganisms.

Anti-inflammatory and Immunomodulatory Effects (e.g., Adjuvant Arthritis Suppression).nih.govnih.govresearchgate.net

Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their anti-inflammatory and immunomodulatory properties. A study on novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives demonstrated both analgesic and anti-inflammatory activities. researchgate.net Another related compound, fenbufen, which is gamma-oxo(1,1'-biphenyl)-4-butanoic acid, and its analogs have also been shown to possess a full spectrum of anti-inflammatory and analgesic activities. nih.gov

Furthermore, 4-phenylbutyric acid has been shown to attenuate the severity of collagen-induced arthritis in mice. nih.gov This was achieved through the inhibition of proliferation and inflammatory responses of synovial fibroblasts, suggesting that this class of compounds could be potent agents for the treatment of rheumatoid arthritis. nih.gov The treatment resulted in ameliorated joint swelling, reduced bone erosion, and decreased levels of inflammatory cytokines. nih.gov

Antitumor Research and Cytotoxicity Assessment.nih.govresearchgate.netnih.govresearchgate.net

The cytotoxic potential of 4-phenylbutyrate derivatives against various cancer cell lines has been a subject of significant research. researchgate.net These compounds have been shown to inhibit proliferation and induce apoptosis in cancer cells. nih.gov

One study detailed the synthesis of a series of 4-phenylbutyrate derivatives and evaluated their cytotoxic activities against human breast carcinoma (MCF-7), lung carcinoma (A549), and ovarian carcinoma (SKOV-3) cell lines. researchgate.net The results indicated that most of the synthesized compounds exhibited significant cytotoxic effects, particularly against the A549 and MCF-7 cell lines. researchgate.net

Another study investigated the effects of 4-phenylbutyric acid on colon cancer cell lines and found that it reduces proliferation by modulating cell cycle regulatory genes. nih.govnih.gov

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
4-Phenylbutyrate derivativesMCF-7 (breast), A549 (lung), SKOV-3 (ovarian)Significant cytotoxic effects, particularly against A549 and MCF-7.
4-Phenylbutyric acid (4-PBA)Colon cancer cell lines (Caco-2, SW480, SW620, HCT116)Reduces proliferation, downregulates pro-inflammatory genes and cell-cycle regulatory genes.

Agricultural Chemical Potentials

An extensive search of agricultural and chemical databases yielded no information on the potential applications of this compound or its derivatives in the agricultural sector. There are no recorded studies investigating its properties as a herbicide, pesticide, or plant growth regulator.

Material Science Applications

Similarly, the field of material science appears to have not yet explored the potential of this compound. There is no literature available that discusses its use as a monomer in polymer synthesis, as a component in the development of novel materials, or in any other material science application.

Role as Precursors in Heterocyclic Compound Synthesis (e.g., 1,3,4-Thiadiazole Derivatives)

The synthesis of 1,3,4-thiadiazole derivatives from carboxylic acids is a well-established chemical transformation. In principle, this compound, as a carboxylic acid, could serve as a precursor in the synthesis of corresponding 1,3,4-thiadiazole derivatives. The general synthetic pathway would likely involve the reaction of this compound with thiosemicarbazide in the presence of a dehydrating agent, such as a strong acid.

However, a specific search of the chemical literature did not yield any examples where this compound has been explicitly used as a starting material for the synthesis of 1,3,4-thiadiazole derivatives. Therefore, while theoretically plausible, there is no direct experimental evidence or published research to cite for this specific application.

Future Perspectives and Emerging Research Avenues for 4 Oxo 4 Phenoxybutanoic Acid Research

Novel Synthetic Methodologies and Sustainable Production

Current synthetic routes to analogous compounds often rely on classical methods such as the Friedel-Crafts acylation, which typically involves reagents like aluminum chloride and organic solvents. Future research should pivot towards the development of novel and sustainable synthetic pathways.

Emerging Research Avenues:

Green Catalysis: Investigating the use of solid acid catalysts, zeolites, or reusable Lewis acids could offer a more environmentally benign alternative to traditional Friedel-Crafts catalysts. These methods aim to reduce hazardous waste and improve catalyst recovery and recyclability.

Biocatalysis: The use of enzymes, such as lipases or acyltransferases, for the esterification or acylation of phenol (B47542) derivatives with succinic acid or its derivatives presents a highly selective and green synthetic route.

Bio-derived Feedstocks: A significant leap in sustainability would involve utilizing bio-derived succinic acid and phenol. Succinic acid is now produced commercially via microbial fermentation, and research into lignin (B12514952) valorization is yielding pathways to bio-based phenols. Integrating these bio-derived feedstocks would drastically lower the carbon footprint of 4-oxo-4-phenoxybutanoic acid production. Research into the direct, one-pot synthesis from these renewable precursors is a key future goal.

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

The biological activity of this compound is currently unknown. However, the activities of related succinic acid esters and other structural analogs suggest several plausible avenues for therapeutic exploration. For instance, certain succinic acid esters have been investigated for their roles in cellular metabolism and as signaling molecules. Succinic acid monoethyl ester, for example, has been studied for its insulinotropic and antioxidant properties nih.gov. Furthermore, derivatives of butanoic acid have been developed as agonists for receptors involved in autoimmune diseases nih.gov.

Future Research Directions:

High-Throughput Screening: Conducting extensive screening of the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, could identify initial hits for therapeutic development.

Metabolomics Studies: Investigating how this compound is processed by cells and whether it interacts with or mimics natural metabolites could reveal roles in metabolic pathways.

Prodrug Development: The carboxylic acid moiety could be used to develop prodrugs of known therapeutic agents, where the this compound group is designed to improve pharmacokinetic properties before being cleaved in vivo.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

While standard spectral data for this compound are available in chemical databases, a deeper structural understanding requires the application of advanced analytical techniques. Detailed structural knowledge is crucial for understanding its chemical reactivity, predicting its biological interactions, and controlling its physical properties in materials.

Prospective Analytical Studies:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional conformation, bond lengths, and angles. This is critical for computational modeling and structure-based drug design.

Polymorphism Screening: Many organic molecules, like the analogous 4-oxo-4-phenylbutanoic acid, exhibit polymorphism, where different crystal packing arrangements result in different physical properties mdpi.comresearchgate.net. A comprehensive screening for polymorphs of this compound is essential for applications where solid-state properties are critical, such as in pharmaceuticals and materials science.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) can confirm unambiguous assignments of all proton and carbon signals, which is fundamental for quality control and the characterization of its derivatives.

Table 1: Potential Spectroscopic and Structural Analysis Techniques

Technique Information Gained Future Research Goal
X-ray Crystallography Precise 3D molecular structure, intermolecular interactions, crystal packing. Determine the solid-state conformation and identify potential polymorphs.
2D NMR Spectroscopy Unambiguous assignment of ¹H and ¹³C signals, scalar coupling networks. Create a definitive spectral database for the compound and its future derivatives.
Mass Spectrometry High-resolution mass for exact formula confirmation, fragmentation patterns. Develop and validate quantitative analytical methods for biological and environmental samples.
FT-IR & Raman Spectroscopy Vibrational modes of functional groups (carbonyl, ether, carboxylic acid). Study hydrogen bonding interactions and conformational changes in different environments.
Differential Scanning Calorimetry (DSC) Thermal properties such as melting point and phase transitions. Characterize the thermal stability and purity of different crystalline forms.

Development of Structure-Based Drug Design Strategies

Should initial biological screenings (as outlined in 7.2) identify a relevant protein target, structure-based drug design would become a powerful strategy for developing potent and selective therapeutic agents derived from the this compound scaffold.

Future Workflow for Drug Design:

Target Identification and Validation: The first step is to unequivocally identify a biological target (e.g., an enzyme or receptor) that is modulated by the compound.

Structural Biology: The 3D structure of the target protein would be determined, ideally in complex with this compound or a close analog, using techniques like X-ray crystallography or Cryo-EM.

Computational Modeling: With the target structure known, computational chemists can perform molecular docking simulations to understand the binding mode of the initial compound. This allows for the prediction of how structural modifications would affect binding affinity and selectivity.

Iterative Synthesis and Testing: Guided by the computational models, medicinal chemists would synthesize new derivatives with modifications designed to enhance interactions with the target protein. These new compounds would then be tested for biological activity, and the results would feed back into the design cycle.

Integration with Advanced Materials Science for Functional Applications

The bifunctional nature of this compound makes it an intriguing candidate for the synthesis of novel polymers and functional materials. The carboxylic acid can participate in polymerization reactions, while the phenoxy and ketone groups can impart specific properties to the resulting material.

Emerging Research in Materials Science:

Novel Polyesters: The compound can be used as a specialty monomer in polycondensation reactions with diols to create novel polyesters. The rigid phenoxy group in the polymer backbone could enhance thermal stability and modify mechanical properties compared to purely aliphatic polyesters derived from succinic acid mocedes.orgresearchgate.net.

Functional Polymer Additives: It could be incorporated as an additive or co-monomer to introduce functionalities. For example, the ketone group could serve as a site for cross-linking or for attaching other molecules post-polymerization.

Self-Assembling Systems: The molecule's structure, featuring both a hydrophilic carboxylic acid and a more hydrophobic aromatic part, suggests potential for use in the development of hydrogels, liquid crystals, or other self-assembling systems. Research in this area would explore its behavior in different solvents and conditions to induce the formation of ordered supramolecular structures.

Q & A

Q. Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Claisen condensations.
  • Temperature Control : Maintain <60°C during decarboxylation to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).
MethodKey ReagentsYield RangePurity ControlReference
Claisen CondensationDiethyl oxalate, NaOEt70-85%Acid-base extraction
KnoevenagelMalonic acid, piperidine60-75%Recrystallization

How should researchers characterize this compound to confirm structural integrity?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Expected signals include δ 2.60–2.80 (m, 2×CH₂), δ 4.90–5.10 (s, phenoxy OCH₂), and δ 7.20–7.50 (m, aromatic H) .
    • ¹³C NMR : Look for carbonyl signals at δ 170–175 ppm (acid C=O) and δ 195–200 ppm (ketone C=O).
  • FT-IR : Confirm C=O stretches at 1700–1750 cm⁻¹ (acid) and 1650–1680 cm⁻¹ (ketone).
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to verify molecular ion peaks (M⁻¹ at m/z 222.22).

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., CO₂ during decarboxylation).
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

How can researchers optimize the synthesis of this compound for industrial-scale production?

Q. Advanced

  • Continuous Flow Reactors : Replace batch processes with flow systems to enhance heat/mass transfer and reduce reaction time by 40–60% .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized lipases) to improve selectivity and reduce purification steps.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.

What strategies resolve contradictions in biological activity data for this compound derivatives?

Q. Advanced

  • Enzyme Assays : Use recombinant human COX-2 and kynurenine-3-hydroxylase to quantify inhibitory activity (IC₅₀) under standardized conditions .
  • Dose-Response Studies : Perform assays across a concentration range (1 nM–100 µM) to identify non-linear effects.
  • Structural-Activity Relationships (SAR) : Compare derivatives (e.g., fluorophenyl vs. phenoxy substitutions) to isolate pharmacophore contributions .

How can researchers design hydrazine derivatives of this compound for enhanced bioactivity?

Q. Advanced

  • Synthetic Route : React the ketone group with hydrazine hydrate (1:2 molar ratio) in ethanol under reflux to form hydrazone derivatives .
  • Characterization : Use HRMS and X-ray crystallography to confirm hydrazone formation (e.g., C=O → C=N-NH₂ shift in IR).
  • Bioactivity Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays to assess cytotoxicity .

What analytical methods detect and quantify trace impurities in this compound?

Q. Advanced

  • GC-MS : Identify volatile byproducts (e.g., residual ethyl acetate) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas.
  • ¹H NMR Dilution Experiments : Detect methanol residues at δ 3.30–3.40 ppm (limit of detection: 0.1% w/w) .
  • LC-UV/ELSD : Quantify non-volatile impurities (e.g., unreacted phenoxyacetyl chloride) with a C18 column and gradient elution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.